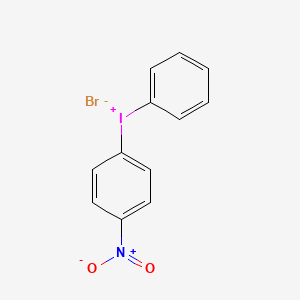

(p-Nitrophenyl)phenyliodonium bromide

Description

(p-Nitrophenyl)phenyliodonium bromide is a diaryliodonium salt characterized by an iodine atom bonded to a phenyl group and a p-nitrophenyl group, with bromide as the counterion. Diaryliodonium salts are hypervalent iodine compounds widely used in organic synthesis due to their electrophilic reactivity, particularly in aryl transfer reactions and photoredox catalysis . The p-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing the compound's Lewis acidity and stability compared to non-functionalized analogs . Its synthesis typically involves oxidative coupling of aryl precursors, as demonstrated in the preparation of structurally related iodonium salts like (4-triisopropylsilylphenyl)phenyliodonium bromide, where bulky substituents influence crystallographic arrangements .

Properties

CAS No. |

4072-48-4 |

|---|---|

Molecular Formula |

C12H9BrINO2 |

Molecular Weight |

406.01 g/mol |

IUPAC Name |

(4-nitrophenyl)-phenyliodanium;bromide |

InChI |

InChI=1S/C12H9INO2.BrH/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9H;1H/q+1;/p-1 |

InChI Key |

KWVVQCUQKOQNKK-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |

Other CAS No. |

4072-48-4 |

Synonyms |

2-nitrophenylphenyliodonium o-nitrophenylphenyliodonium fluoride |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The electronegativity and steric bulk of substituents significantly impact the geometry and reactivity of diaryliodonium salts. For example:

- (4-Triisopropylsilylphenyl)phenyliodonium bromide features a bulky triisopropylsilyl (TIPS) group, which occupies the equatorial position in its crystal structure, while bromide and phenyl groups adopt axial positions .

- (p-Nitrophenyl)phenyliodonium bromide lacks steric bulk but incorporates a strongly electron-withdrawing p-nitrophenyl group. This enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to phenyl- or alkyl-substituted iodonium salts .

Table 1: Substituent Effects on Diaryliodonium Salts

Reactivity in Nucleophilic Substitutions

The p-nitrophenyl group accelerates nucleophilic displacement reactions due to its electron-withdrawing nature:

- Competitive Binding : In micellar systems, 2-(p-nitrophenyl)ethyl bromide exhibits similar binding constants to alkyltrimethylammonium bromides, but the nitro group enhances leaving-group ability .

- Comparison with Tosylates : (4-Triisopropylsilylphenyl)phenyliodonium tosylate reacts with sodium azide to yield azide products, whereas bromide analogs like (p-Nitrophenyl)phenyliodonium bromide favor bromide displacement under milder conditions .

- Oxidative Applications: Phenyliodonium diacetate (a non-bromide iodonium salt) acts as an oxidant in α-halogenation reactions, but bromide salts like (p-Nitrophenyl)phenyliodonium bromide are more selective in arylations due to bromide’s weaker nucleophilicity .

Lewis Acidity and Electronic Effects

Computational studies on diaryliodonium cations reveal that electron-withdrawing groups (EWGs) like p-nitrophenyl increase Lewis acidity by polarizing the iodine center:

- Diphenyliodonium bromide has a calculated Lewis acidity (ΔG° complexation) of −4.2 kcal/mol in acetonitrile.

- (p-Nitrophenyl)phenyliodonium bromide is expected to exhibit higher acidity (estimated ΔG° < −5.0 kcal/mol) due to the nitro group’s resonance and inductive effects .

Role of the p-Nitrophenyl Group

- In glycoside synthesis, p-nitrophenyl leaving groups exhibit faster hydrolysis rates compared to phenyl analogs. Similarly, (p-Nitrophenyl)phenyliodonium bromide facilitates rapid nucleophilic substitutions in synthetic pathways .

- The nitro group stabilizes transition states in SN2 reactions, as evidenced by accelerated rates in micellar systems for p-nitrophenyl-functionalized substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.